(S,R,S)-AHPC-C6-PEG3-butyl-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H59N7O7S |

|---|---|

Molecular Weight |

758.0 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H59N7O7S/c1-28-34(53-27-41-28)30-15-13-29(14-16-30)25-40-36(48)32-24-31(46)26-45(32)37(49)35(38(2,3)4)43-33(47)12-8-7-11-19-51-21-23-52-22-20-50-18-10-6-5-9-17-42-44-39/h13-16,27,31-32,35,46H,5-12,17-26H2,1-4H3,(H,40,48)(H,43,47)/t31-,32+,35-/m1/s1 |

InChI Key |

DQCFIDNEYXSXHP-MEEYNGGZSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of (S,R,S)-AHPC-C6-PEG3-butyl-N3 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-PEG3-butyl-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a versatile, bifunctional building block used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a sophisticated linker, and a reactive azide (B81097) group, enabling the modular construction of PROTACs designed to eliminate specific proteins of interest (POIs) from the cellular environment.

This technical guide provides an in-depth exploration of the mechanism of action of PROTACs synthesized using this compound. It details the underlying biological pathways, experimental protocols for characterization, and representative data, offering a comprehensive resource for researchers engaged in the development of novel protein degraders.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC synthesized from this compound is a heterobifunctional molecule with three key components:

-

The (S,R,S)-AHPC moiety: This acts as the E3 ligase-recruiting ligand, specifically binding to the VHL E3 ligase complex.

-

A Target-Binding Ligand (Warhead): This is covalently attached to the azide end of the linker and is chosen for its specific affinity to a protein of interest that is targeted for degradation.

-

The Linker (C6-PEG3-butyl): This flexible chain connects the VHL ligand and the warhead. Its composition, a hybrid of a hexyl (C6) alkyl chain and a polyethylene (B3416737) glycol (PEG) moiety, is critical for optimizing the PROTAC's physicochemical properties and facilitating the formation of a stable ternary complex.

The catalytic cycle of a PROTAC involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the target protein (via its warhead) and the VHL E3 ligase (via the AHPC ligand), forming a transient ternary complex (POI-PROTAC-VHL). The linker's length and flexibility are crucial for enabling a productive orientation of the two proteins.

-

Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase. This proximity allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged target protein into small peptides.

-

Recycling: The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

The Role of the this compound Building Block

The specific structure of this building block offers several advantages in PROTAC design:

-

(S,R,S)-AHPC: A well-characterized and potent ligand for VHL, ensuring efficient recruitment of the E3 ligase.

-

C6-PEG3 Linker: This hybrid linker provides a balance of hydrophobicity (from the C6 alkyl chain) and hydrophilicity (from the PEG3 unit). This can improve crucial drug-like properties such as cell permeability and solubility, which are often challenging for large PROTAC molecules. The linker's length and flexibility are also critical determinants of the stability and geometry of the ternary complex, directly impacting degradation efficiency.

-

Butyl-N3 (Azide) terminus: The terminal azide group is a key functional handle for the final step of PROTAC synthesis. It allows for the attachment of a target-binding ligand (warhead) containing an alkyne group via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This modular approach enables the rapid synthesis of a library of PROTACs for screening against various targets.

Data Presentation: A Representative Case Study

While specific data for a PROTAC synthesized with the exact this compound linker is not publicly available, we can present representative data for a VHL-based PROTAC targeting the p38α kinase, synthesized via a similar click chemistry approach. This data illustrates the typical quantitative parameters used to evaluate PROTAC efficacy.

| Parameter | Description | Representative Value |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 100 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% |

| Ternary Complex KD | The dissociation constant for the formation of the POI-PROTAC-E3 ligase complex. | 25 nM |

| Cell Permeability (Papp) | Apparent permeability coefficient, a measure of a compound's ability to cross cell membranes. | 1.5 x 10-6 cm/s |

Table 1: Representative quantitative data for a VHL-based p38α PROTAC.

Experimental Protocols

The characterization of a PROTAC's mechanism of action requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final step in synthesizing a PROTAC using this compound and an alkyne-functionalized warhead.

Methodology:

-

Reagents: Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/t-BuOH/H2O).

-

Catalyst Addition: To the solution, add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.2 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Western Blot for Protein Degradation Assessment (DC50 Determination)

This is the most common method to quantify the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.

Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the ability of the PROTAC to induce the formation of the ternary complex in vitro.

Methodology:

-

Reagents: Use a fluorescently labeled tracer that binds to VHL (e.g., FAM-labeled HIF-1α peptide), purified VHL E3 ligase complex, and purified target protein.

-

Binary Binding (PROTAC to VHL): In a microplate, mix the FAM-tracer and the VHL complex at fixed concentrations. Add a serial dilution of the PROTAC. The PROTAC will compete with the tracer for binding to VHL, causing a decrease in fluorescence polarization. Measure the polarization on a plate reader.

-

Ternary Complex Formation: In a separate experiment, pre-incubate the VHL complex with a saturating concentration of the PROTAC. Then, titrate in the purified target protein. The formation of the ternary complex will lead to an increase in the molecular weight of the complex, resulting in an increase in fluorescence polarization.

-

Data Analysis: Fit the data to appropriate binding models to calculate the dissociation constants (KD) for both binary and ternary complex formation. The cooperativity (α) of ternary complex formation can also be determined by comparing the binary and ternary affinities.

Conclusion

This compound is a powerful and versatile chemical entity that facilitates the modular and efficient synthesis of VHL-recruiting PROTACs. The mechanism of action of the resulting degraders relies on the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of a specific target protein. The unique hybrid linker of this building block provides a strategic advantage in optimizing the pharmacokinetic and pharmacodynamic properties of the final PROTAC. A thorough characterization using a combination of synthetic chemistry, cellular degradation assays, and biophysical binding studies is essential for the successful development of potent and selective protein degraders for therapeutic applications.

The Role of (S,R,S)-AHPC-C6-PEG3-butyl-N3 in PROTAC Technology

An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-butyl-N3: A Core Component in Targeted Protein Degradation

For researchers, scientists, and drug development professionals venturing into the field of targeted protein degradation (TPD), understanding the tools of the trade is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins.[1][2] This guide provides a comprehensive overview of a key building block in PROTAC synthesis: This compound .

This molecule is a sophisticated chemical entity designed for the modular construction of PROTACs.[3][4] Its primary application is to serve as a ready-to-use "E3 ligase ligand-linker" conjugate, streamlining the synthesis of these complex bifunctional molecules.[3][5]

PROTACs are heterobifunctional molecules that function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2]

This compound provides the E3 ligase-binding component and the linker, with a reactive handle for attaching the warhead.[3]

Deconstructing the Molecule:

The structure of this compound is rationally designed, with each component playing a crucial role:

-

S,R,S)-AHPC (von Hippel-Lindau Ligand): The core of this molecule is the (S,R,S)-AHPC scaffold, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][6][7] VHL is one of the most widely utilized E3 ligases in PROTAC design due to its well-defined binding pocket and favorable degradation kinetics.[8] The specific stereochemistry (S,R,S) is critical for effective binding to VHL.

-

C6-PEG3-butyl Linker: The linker element is crucial for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1] In this molecule, the linker is composed of:

-

A C6 alkyl chain (a six-carbon chain) and a butyl group (a four-carbon chain) which provide hydrophobicity and structural rigidity.[9]

-

A PEG3 moiety (a three-unit polyethylene (B3416737) glycol chain) which enhances aqueous solubility, a critical property for drug development.[1][8] The strategic combination of hydrophobic and hydrophilic elements in the linker is a key consideration in PROTAC design.[4]

-

-

N3 (Azide Group): The terminal azide (B81097) group is a versatile chemical handle for "click chemistry," a class of highly efficient and specific chemical reactions.[3] This allows for the straightforward attachment of a warhead (the target protein ligand) that has a complementary reactive group, such as an alkyne, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][10][11]

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C38H59N7O7S | [3] |

| Molecular Weight | 757.99 g/mol | [3] |

| CAS Number | 2300155-90-0 | [3] |

| Appearance | Powder or crystals | [12] |

| Storage | 2-8°C | [3][4] |

| Functional Group | Azide | [3][12] |

| Ligand | VH032 (an (S,R,S)-AHPC based ligand) | [3][4] |

| Purity | Typically ≥95% | [12] |

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a click chemistry reaction. Below is a generalized protocol for the conjugation of this building block to a target protein ligand containing an alkyne group.

Protocol: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand (Warhead-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the Warhead-Alkyne and a slight molar excess (typically 1.1 to 1.5 equivalents) of this compound in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and sodium ascorbate in water.

-

Reaction Initiation: Add the catalyst solution to the solution containing the Warhead-Alkyne and the azide-linker.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

-

Purification: Upon completion, quench the reaction and purify the resulting PROTAC molecule using a suitable method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the final product with high purity.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key concepts related to the use of this compound.

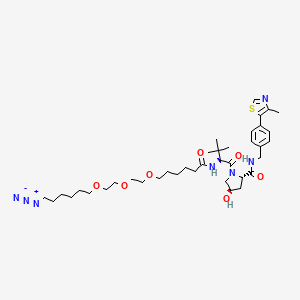

Caption: Structure of a PROTAC synthesized using (S,R,S)-AHPC.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S,R,S)-AHPC-C6-PEG3-butyl amine hydrochloride ≥95% [sigmaaldrich.com]

- 5. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. (S,R,S)-AHPC-C6-PEG3-butyl azide ≥95% | 2300155-90-0 [sigmaaldrich.com]

(S,R,S)-AHPC-C6-PEG3-butyl-N3 PROTAC Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-C6-PEG3-butyl-N3 building block, a key component for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This building block features the high-affinity (S,R,S)-AHPC ligand for VHL, a flexible PEG3 linker to span the distance to the target protein, and a terminal azide (B81097) group for facile conjugation to a POI ligand via click chemistry.

Core Building Block: this compound

This building block is a pre-synthesized molecule that combines the VHL E3 ligase ligand with a linker terminating in a reactive azide group. This modular design allows for the efficient generation of PROTAC libraries through conjugation with various alkyne-modified POI ligands.

Chemical Properties

| Property | Value |

| Synonyms | (2S,4R)-1-((S)-22-Azido-2-(tert-butyl)-4-oxo-10,13,16-trioxa-3-azadocosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C38H59N7O7S |

| Molecular Weight | 757.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C |

| Reactive Group | Azide (-N3) |

Mechanism of Action: The PROTAC Strategy

PROTACs synthesized using the this compound building block operate through a catalytic mechanism. By bringing the target protein and the VHL E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome. The PROTAC molecule is then released and can engage another target protein molecule, thus acting catalytically.

The VHL-HIF-1α Signaling Pathway

The von Hippel-Lindau protein (VHL) is a critical component of a Cullin-RING E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of HIF-1α and the transcription of hypoxia-responsive genes. In hypoxic conditions, this interaction is disrupted, allowing HIF-1α to accumulate and activate genes involved in processes such as angiogenesis and glycolysis. PROTACs containing the (S,R,S)-AHPC ligand mimic the binding of HIF-1α to VHL, thereby coopting this natural degradation pathway.

Data Presentation

While specific quantitative degradation data for PROTACs synthesized using the this compound building block is not extensively available in the public domain, the following tables provide illustrative examples of data obtained for closely related VHL-based PROTACs targeting the bromodomain-containing protein 4 (BRD4). These tables are intended to serve as a template for presenting experimental results.

Table 1: In Vitro Degradation of BRD4 by a VHL-based PROTAC

| Cell Line | DC50 (nM) | Dmax (%) |

| HeLa | 1.8 | >95 |

| 22Rv1 | 2.5 | >95 |

| VCaP | 3.1 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Binding Affinities of PROTAC Components

| Component | Binding Target | Kd (nM) |

| (S,R,S)-AHPC | VHL | 185 |

| JQ1 (BRD4 ligand) | BRD4(BD1) | 50 |

| JQ1 (BRD4 ligand) | BRD4(BD2) | 90 |

Kd: Dissociation constant.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the this compound building block with an alkyne-functionalized POI ligand.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., 1:1 t-BuOH/H2O or DMF)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4·5H2O (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a clean, dry vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent under a nitrogen atmosphere.

-

-

Catalyst Premix:

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

-

-

Reaction Initiation:

-

To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

-

Immediately add the catalyst premix to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

The this compound building block is a versatile and powerful tool for the development of VHL-recruiting PROTACs. Its pre-packaged design, incorporating a high-affinity VHL ligand and a flexible PEG linker with a reactive azide handle, streamlines the synthesis of PROTAC libraries for targeted protein degradation studies. By leveraging the detailed protocols and understanding the underlying biological pathways presented in this guide, researchers can effectively utilize this building block to accelerate the discovery and optimization of novel protein degraders for a wide range of therapeutic applications.

References

The VHL E3 Ligase Ligand in PROTACs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of von Hippel-Lindau (VHL) E3 ligase ligands as a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. This document details the underlying biological pathways, quantitative biophysical and cellular data of key VHL ligands, and detailed experimental protocols to aid in the research and development of novel protein degraders.

Introduction to VHL-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) E3 ligase is among the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[3][4] VHL-based PROTACs have demonstrated significant potential in targeting a wide range of proteins, including those previously considered "undruggable".[3][5]

The VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the VHL protein is a key component of a Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^) that also includes Elongin B and C, Cullin 2, and Rbx1.[6] This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation.[6] In hypoxic conditions, HIF-α is stabilized, leading to the transcription of genes involved in processes such as angiogenesis and glucose metabolism.[6]

VHL-based PROTACs hijack this natural cellular process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase complex, while the other end of the molecule binds to the target protein. This forms a ternary complex (VHL-PROTAC-Target), which brings the E3 ligase machinery into close proximity with the target protein, leading to its ubiquitination and degradation.[1]

VHL E3 Ligase Ligands: Structures and Binding Affinities

The development of potent and specific VHL ligands has been a critical enabler for the field of targeted protein degradation. Most current VHL ligands are derived from the hydroxyproline-containing peptide sequence of HIF-1α. Structure-activity relationship (SAR) studies have led to the optimization of these ligands for improved binding affinity, cell permeability, and metabolic stability.

Quantitative Data for Key VHL Ligands

The following table summarizes the binding affinities of commonly used VHL ligands.

| Ligand Name/Reference | Chemical Structure | Binding Affinity (Kd or IC50 to VHL) | Assay Method | Reference |

| VH032 | (Structure available in cited literature) | IC50 = 196 nM | Not specified in snippet | [7] |

| VHL Ligand 14 | (Structure available in cited literature) | IC50 = 196 nM | Not specified in snippet | [7] |

| Ligand 14a | (Structure available in cited literature) | Kd = (within twofold of parent) | Isothermal Titration Calorimetry (ITC) | [8] |

| Ligand 14b | (Structure available in cited literature) | Kd = (nanomolar range) | Isothermal Titration Calorimetry (ITC) | [8] |

Note: This table is a representative sample. Researchers should consult the primary literature for detailed structures and experimental conditions.

Linker Attachment Points

The point of attachment of the linker to the VHL ligand is a crucial parameter in PROTAC design, as it influences the orientation of the target protein relative to the E3 ligase in the ternary complex. Common linker attachment points on the VHL ligand scaffold have been explored to optimize degradation efficiency.[9]

VHL-based PROTACs in Clinical Development

The therapeutic potential of VHL-based PROTACs is underscored by the growing number of candidates entering clinical trials for various indications, primarily in oncology.

| PROTAC Degrader | Target | Indication | Phase of Development | Reference |

| DT2216 | BCL-XL | Hematologic and Solid Tumors | Phase 1 | [10] |

| ARV-771 | BRD4 | Not specified in snippet | Preclinical/Clinical | [11] |

| MS21 | Pan-Akt | Cancer | Preclinical | [12] |

Experimental Protocols

Accurate and reproducible experimental methods are essential for the evaluation of VHL-based PROTACs. This section provides detailed protocols for key assays.

Biophysical Assays for Binary and Ternary Complex Characterization

5.1.1. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions, providing information on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[13]

-

Objective: To determine the binding affinity and thermodynamics of the PROTAC to both the VHL complex and the target protein individually (binary interactions) and to measure the cooperativity of ternary complex formation.

-

Materials:

-

Purified target protein

-

Purified VHL-Elongin B-Elongin C (VBC) complex

-

PROTAC of interest

-

ITC instrument and cells

-

Dialysis buffer (all components must be in a matched buffer)

-

-

Protocol:

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[14] Accurately determine the concentrations of all components.

-

Binary Titration (PROTAC into VHL):

-

Fill the ITC cell with the VBC complex (e.g., 10-20 µM).

-

Load the injection syringe with the PROTAC (e.g., 100-400 µM).

-

Perform a series of injections and record the heat changes.

-

Analyze the data using a suitable binding model to determine Kd1.

-

-

Binary Titration (PROTAC into Target Protein): Repeat the process in step 2 with the target protein in the cell to determine Kd2.

-

Ternary Titration (PROTAC into VHL + Target Protein):

-

Pre-saturate the VBC complex in the ITC cell with the target protein.

-

Titrate the PROTAC into the pre-formed binary complex.

-

Analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).

-

-

Data Analysis: Calculate the cooperativity factor (α) as α = Kd1 / Kd,ternary. An α > 1 indicates positive cooperativity, while an α < 1 indicates negative cooperativity.[13]

-

5.1.2. Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)

SPR and BLI are label-free techniques for real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) and binding affinity (Kd).

-

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

-

Materials:

-

SPR or BLI instrument and sensor chips/tips

-

Purified proteins (VHL complex and target protein)

-

PROTAC of interest

-

Running buffer

-

-

Protocol (BLI example for ternary complex):

-

Immobilization: Immobilize one of the proteins (e.g., VHL complex) onto the biosensor tip.[15]

-

Baseline: Establish a stable baseline by dipping the sensor in running buffer.[15]

-

Association: Dip the sensor into a solution containing a fixed concentration of the second protein (target protein) and varying concentrations of the PROTAC.[15]

-

Dissociation: Transfer the sensor back to the running buffer to monitor the dissociation of the complex.[15]

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine kon, koff, and Kd.

-

5.1.3. Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure binding events. A competitive FP assay is commonly used to determine the binding affinity of VHL ligands.

-

Objective: To measure the binding affinity (IC50) of a VHL-targeting PROTAC to the VBC complex.

-

Materials:

-

VBC complex

-

A fluorescently labeled HIF-1α peptide (e.g., FAM-labeled)

-

PROTAC of interest

-

Assay buffer

-

Microplate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

In a microplate, add the VBC complex and the fluorescent peptide at concentrations optimized for a stable polarization signal.[16]

-

Add serial dilutions of the PROTAC.

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the PROTAC.

-

Plot the data and fit to a dose-response curve to determine the IC50 value.[16]

-

Cellular Assays for Target Engagement and Degradation

5.2.1. NanoBRET™ Ternary Complex Assay

NanoBRET™ is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor protein-protein interactions in real-time.

-

Objective: To confirm and characterize ternary complex formation within a cellular environment.

-

Materials:

-

Protocol:

-

Co-transfect cells with the NanoLuc®-target and HaloTag®-VHL constructs.

-

Add the HaloTag® ligand to label the HaloTag®-VHL protein.

-

Treat the cells with a dilution series of the PROTAC.

-

Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Calculate the NanoBRET™ ratio (acceptor/donor). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[13]

-

5.2.2. Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.[2]

-

Objective: To determine the degradation concentration 50 (DC50) and maximal degradation (Dmax) of a PROTAC.

-

Materials:

-

Cultured cells

-

PROTAC of interest

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[17]

-

Cell Lysis: Lyse the cells and collect the protein lysates.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[2]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting:

-

Detection and Analysis:

-

5.2.3. Quantitative Mass Spectrometry-based Proteomics

This technique provides an unbiased, global view of protein level changes in response to PROTAC treatment, allowing for the assessment of selectivity.

-

Objective: To determine the on-target and off-target effects of a PROTAC across the proteome.

-

Materials:

-

Cells treated with PROTAC or vehicle

-

Reagents for protein extraction, digestion, and peptide labeling (e.g., TMT)

-

LC-MS/MS instrument

-

-

Protocol:

-

Sample Preparation: Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT) for multiplexed analysis.[18]

-

LC-MS/MS Analysis: Separate and analyze the peptides using a high-resolution mass spectrometer.[1]

-

Data Analysis: Identify and quantify proteins across all samples. Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.[1]

-

Conclusion

The recruitment of the VHL E3 ligase has become a robust and widely adopted strategy in the development of PROTACs. The well-defined nature of the VHL-ligand interaction, coupled with a growing body of structural and functional data, provides a solid foundation for the rational design of novel protein degraders. This technical guide offers a comprehensive resource for researchers in the field, detailing the key biological principles, quantitative data, and experimental methodologies necessary to advance the discovery and development of VHL-based therapeutics. As the field continues to evolve, further optimization of VHL ligands and a deeper understanding of the intricacies of ternary complex formation will undoubtedly lead to the development of next-generation protein degraders with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]

- 5. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 11. selvita.com [selvita.com]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

Azide-Alkyne Click Chemistry: A Technical Guide to PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A critical aspect of PROTAC design and synthesis is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. Azide-alkyne click chemistry has become a cornerstone of PROTAC synthesis due to its efficiency, versatility, and biocompatibility. This technical guide provides an in-depth overview of the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) in the construction of PROTACs.

Core Concepts: The Power of Click Chemistry in PROTAC Assembly

PROTACs are modular molecules, and their synthesis often involves the assembly of three key components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[1] Click chemistry, a concept introduced by K. B. Sharpless, provides a powerful set of reactions for rapidly and efficiently connecting these molecular building blocks under mild conditions.[2] The formation of a stable triazole ring through the reaction of an azide (B81097) and an alkyne is the hallmark of this approach in PROTAC synthesis.[3]

The two primary forms of azide-alkyne click chemistry employed in PROTAC synthesis are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[4] CuAAC is known for its high yields and tolerance of a wide range of functional groups, making it a workhorse for generating PROTAC libraries.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[] The release of ring strain drives the reaction forward, making it highly biocompatible and suitable for applications in living systems.[]

The choice between CuAAC and SPAAC often depends on the specific synthetic strategy and the biological context. CuAAC is often favored for in vitro library synthesis due to its faster kinetics, while SPAAC is the preferred method for bioconjugation in cellular environments to avoid copper-induced cytotoxicity.[]

Quantitative Data on Click Chemistry for PROTAC Synthesis

The following tables summarize key quantitative data related to the use of CuAAC and SPAAC in PROTAC synthesis, providing a basis for comparison and experimental design.

Table 1: Reaction Yields for PROTAC Synthesis via Click Chemistry

| Click Chemistry Type | Target Protein | E3 Ligase Ligand | Linker Type | Yield (%) | Reference |

| CuAAC | BRD4 | Pomalidomide | PEG | 55-90 | [8] |

| CuAAC | PARP1 | Nutlin-3 (MDM2) | Amine-azide | Not specified | [9] |

| SPAAC | BRD4 | VHL | PEG-azide | Not specified | [10] |

Table 2: Kinetic Data for Azide-Alkyne Click Reactions in PROTAC-Relevant Systems

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| CuAAC | Benzyl azide + Phenylacetylene | ~10⁴ - 10⁵ | Various | [11] |

| SPAAC | Benzyl azide + DBCO | ~0.1 - 1.0 | Aqueous buffers | [12] |

| SPAAC | Benzyl azide + BCN | ~0.01 - 0.1 | Aqueous buffers | [12] |

| SPAAC | Fluorinated azide + BCN | Faster than non-fluorinated azide | THF/water | [13] |

Table 3: Examples of PROTACs Synthesized via Click Chemistry with Linker Details

| PROTAC Name/Identifier | Target Protein | E3 Ligase | Click Chemistry | Linker Composition | Linker Length (atoms) | Reference |

| Not specified | BRD4 | CRBN | CuAAC | PEG | 10-12 | [14] |

| Not specified | BRD4 | VHL | SPAAC | PEG | Not specified | [10] |

| Pomalidomide-based PROTAC | Not specified | CRBN | SPAAC | C5-azide + DBCO-linker | Not specified | |

| Not specified | Estrogen Receptor-α | Not specified | Not specified | PEG | 16 |

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using CuAAC and SPAAC. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the coupling of an alkyne-functionalized component with an azide-functionalized component.

Reagents and Materials:

-

Alkyne-functionalized POI ligand or E3 ligase ligand (1.0 eq)

-

Azide-functionalized linker or corresponding PROTAC half (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent: t-BuOH/H₂O (1:1) or DMF

Procedure:

-

Dissolve the alkyne-functionalized component and the azide-functionalized component in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by flash column chromatography or preparative HPLC.[15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

This protocol outlines the conjugation of an azide-functionalized component to a DBCO-functionalized component.

Reagents and Materials:

-

Azide-functionalized POI ligand or E3 ligase ligand (e.g., Pomalidomide-C5-azide)

-

DBCO-functionalized linker or corresponding PROTAC half

-

Reaction Solvent: Anhydrous DMSO or DMF

Procedure:

-

Dissolve Reactants:

-

Dissolve the azide-functionalized component in anhydrous DMSO to a final concentration of 10 mM.

-

Dissolve the DBCO-functionalized component in anhydrous DMSO to a final concentration of 10 mM.

-

-

Reaction:

-

In a reaction vial, mix the two solutions in equimolar amounts.

-

Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

-

Purification:

-

Upon completion, purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and NMR.[16]

-

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in PROTAC development.

Caption: General mechanism of action for a PROTAC molecule.

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

Caption: PROTAC-mediated degradation targeting the PI3K/AKT/mTOR pathway.

Caption: A typical experimental workflow for PROTAC development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Targeted Protein Degradation with VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Von Hippel-Lindau (VHL) E3 Ligase

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool to address previously "undruggable" targets.[2] At the heart of this technology are bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which act as a bridge between a target protein and an E3 ubiquitin ligase.[3]

The Von Hippel-Lindau (VHL) protein is a key component of the Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[4] This complex is crucial for cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[4] The well-characterized and druggable nature of VHL has made it one of the most successfully exploited E3 ligases for the development of PROTACs.[2] VHL-based PROTACs have shown significant promise in preclinical and clinical studies for a range of diseases, including cancer.[5]

The Role of VHL Ligands in PROTACs

Small molecule ligands that bind to VHL are a critical component of VHL-recruiting PROTACs. These ligands are synthetically linked to a "warhead" that binds to the protein of interest (POI). This heterobifunctional architecture enables the PROTAC to induce the formation of a ternary complex between VHL, the PROTAC, and the POI.[6] The proximity induced by the PROTAC allows the VHL E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[7]

The design and optimization of VHL ligands and the associated linkers are crucial for the efficacy of the resulting PROTAC. Factors such as binding affinity for VHL, the exit vector for linker attachment, and the linker's length and composition all play a significant role in the stability and cooperativity of the ternary complex, which in turn dictates the efficiency of protein degradation.[8]

Quantitative Data on VHL-Based PROTACs

The following tables summarize key quantitative data for a selection of VHL-based PROTACs, providing insights into their binding affinities and degradation efficiencies.

| PROTAC Name | Target Protein | VHL Ligand | Target Ligand | Linker Type | Binding Affinity (Kd to VHL, nM) | DC50 (nM) | Dmax (%) | Cell Line |

| MZ1 | BRD4 | VH032 | JQ1 | PEG | 180 | 13 | >90 | HeLa |

| ARV-771 | BRD4 | VHL ligand | BET inhibitor | Proprietary | N/A | <1 | >95 | 22Rv1 |

| DT2216 | BCL-XL | VHL ligand | BCL-XL inhibitor | Proprietary | N/A | 25 | >90 | MOLM-13 |

| A1874 | RIPK2 | VH032 | RIPK2 inhibitor | PEG | N/A | 4.9 | ~95 | THP-1 |

| PROTAC 4 | HDAC1, HDAC3 | VHL ligand | HDAC inhibitor | Proprietary | N/A | 550 (HDAC1), 530 (HDAC3) | ~100 (HDAC1), >50 (HDAC3) | HCT116 |

| Jps016 (tfa) | HDAC1, HDAC3 | VHL ligand | HDAC inhibitor | Proprietary | N/A | 550 (HDAC1), 530 (HDAC3) | 77 (HDAC1), 66 (HDAC3) | HCT116 |

Note: Data is compiled from various sources and experimental conditions may vary. N/A indicates data not available.

Key Signaling Pathway and Experimental Workflows

VHL-HIF Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL. This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α, which then promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

PROTAC Development Workflow

The development of a VHL-based PROTAC is a multi-step process that begins with target validation and culminates in preclinical and clinical evaluation. The workflow involves the design and synthesis of a library of PROTAC molecules, followed by a series of in vitro and in vivo assays to assess their efficacy and drug-like properties.[9][10]

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 4. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S,R,S)-AHPC-C6-PEG3-butyl-N3: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological significance of (S,R,S)-AHPC-C6-PEG3-butyl-N3, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Chemical Properties

This compound is a synthetic molecule that incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, a flexible PEG linker, and a terminal azide (B81097) group for click chemistry applications.[1][2] This trifunctional architecture makes it an invaluable tool for the construction of PROTACs.

| Property | Value | Reference |

| Chemical Name | (2S,4R)-1-((S)-22-Azido-2-(tert-butyl)-4-oxo-10,13,16-trioxa-3-azadocosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | [2] |

| Molecular Formula | C38H59N7O7S | [2] |

| Molecular Weight | 757.99 g/mol | [2] |

| CAS Number | 2300155-90-0 | [2] |

| Appearance | Not explicitly stated, but related compounds are powders, crystals, or solids. | |

| Storage | 2-8°C | [2] |

| Functional Groups | VHL Ligand ((S,R,S)-AHPC), PEG3 Linker, Terminal Azide (-N3) | [1][2] |

| Application | Click chemistry reagent, Protein degrader building block for PROTAC research | [1][2] |

Role in Targeted Protein Degradation: The PROTAC Approach

PROTACs are heterobifunctional molecules that consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3] this compound provides the E3 ligase-recruiting component, specifically targeting the VHL E3 ligase.

The general mechanism of action for a PROTAC synthesized using this building block is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via a ligand attached to the azide group) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

This process effectively eliminates the target protein from the cell, offering a powerful therapeutic strategy for diseases driven by aberrant protein function.

Signaling Pathway: VHL E3 Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[4][5] A primary endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.[4][6] Under normal oxygen conditions, HIF-1α is hydroxylated, leading to its recognition by VHL, followed by ubiquitination and proteasomal degradation.[6]

PROTACs containing the (S,R,S)-AHPC ligand mimic this natural recognition process, enabling the VHL E3 ligase to target a much broader range of proteins for degradation.[7][8]

Caption: VHL pathway in normal oxygen conditions.

Experimental Workflows

The azide functional group on this compound allows for its conjugation to a ligand for a protein of interest using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

PROTAC Synthesis via Click Chemistry (CuAAC)

This workflow outlines the general steps for synthesizing a PROTAC using this compound.

Caption: PROTAC synthesis workflow.

General Experimental Protocol for PROTAC-mediated Protein Degradation

Once the PROTAC is synthesized, its ability to induce the degradation of the target protein is assessed in cell-based assays.

1. Cell Treatment:

-

Culture cells of interest to an appropriate density.

-

Treat the cells with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis:

-

Harvest the cells and lyse them using a suitable lysis buffer to release the cellular proteins.

3. Protein Quantification and Analysis:

-

Quantify the total protein concentration in the lysates.

-

Analyze the levels of the target protein using techniques such as:

-

Western Blotting: To visualize and quantify the target protein levels relative to a loading control.

-

ELISA (Enzyme-Linked Immunosorbent Assay): For a more quantitative measurement of the target protein.

-

Mass Spectrometry-based Proteomics: For a global view of protein level changes.

-

4. Data Analysis:

-

Determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the PROTAC.

Caption: Protein degradation experimental workflow.

Conclusion

This compound is a versatile and powerful chemical tool for the development of VHL-based PROTACs. Its well-defined structure and reactive azide handle provide a reliable starting point for the synthesis of novel protein degraders. Understanding its chemical properties and the underlying biological pathways is essential for researchers and drug developers aiming to leverage the potential of targeted protein degradation for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PROTAC Linker Composition and Function

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the chemical linker, a critical component in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). We will explore the linker's fundamental role, delve into its various classifications, and examine how its properties—such as length, composition, and rigidity—profoundly influence PROTAC performance, from ternary complex formation to pharmacokinetic profiles.

Introduction: The Pivotal Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2][3] A PROTAC molecule is composed of three essential parts: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ligands.[4][5][6]

Initially viewed as a simple spacer, the linker is now recognized as a crucial determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[4][5][7] It is not a passive tether but an active modulator that dictates the spatial orientation and proximity of the POI and E3 ligase.[3][8] This orchestration is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2][][10]

Core Function: Orchestrating the Ternary Complex

The primary function of the linker is to facilitate the formation of a productive ternary complex.[11] The linker's characteristics—its length, rigidity, and chemical makeup—govern the relative positioning of the two bound proteins.[1] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the complex and leads to efficient ubiquitination of the target.[1] Conversely, a poorly designed linker can induce steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation.[1]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their structural characteristics, primarily their flexibility.[1][2]

Flexible linkers are the most common type, especially in early-stage PROTAC development, due to their synthetic accessibility.[1][] They allow the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[1]

-

Alkyl Chains: These simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1] However, they are generally hydrophobic, which can negatively impact the PROTAC's aqueous solubility.[2][7] Their flexibility can also lead to a high entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]

-

Polyethylene Glycol (PEG) Chains: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are widely used to improve the hydrophilicity and solubility of PROTACs.[1][7][13] The ether oxygens can act as hydrogen bond acceptors, further enhancing solubility.[13] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[2][14] While beneficial for solubility, PEG linkers may have reduced metabolic stability compared to alkyl chains.[7]

Rigid linkers incorporate structural elements that constrain the PROTAC's conformation. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[1][2]

-

Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are often used to add rigidity and can also improve water solubility and metabolic stability.[1][7]

-

Aromatic Systems: Phenyl rings and other aromatic groups introduce planarity and rigidity, which can help stabilize the ternary complex through non-covalent interactions like π-π stacking.[1][7]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide significant conformational restriction.[1] Triazoles are particularly popular as they are metabolically stable.[7][]

Recent innovations include linkers with added functionalities. For instance, photoswitchable linkers, often containing an azobenzene (B91143) moiety, can change between cis and trans isomers upon light exposure, allowing for spatiotemporal control over PROTAC activity.[1][]

Key Linker Properties and Their Impact on Performance

The rational design of a PROTAC requires careful optimization of several key linker parameters.[4][8][16]

-

Length: Linker length is a critical determinant of efficacy.[10][17][18] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[4][][10] Conversely, a linker that is too long may not bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer.[4][] The optimal length, often between 6 to 24 atoms, must be empirically determined for each specific POI-E3 ligase pair.[][19]

-

Composition and Polarity: The chemical makeup of the linker heavily influences the PROTAC's physicochemical properties, particularly its solubility and cell permeability, which are key components of its drug metabolism and pharmacokinetic (DMPK) profile.[1][20][21] Hydrophilic linkers (e.g., PEG) enhance aqueous solubility, while hydrophobic linkers (e.g., alkyl) can improve cell penetration.[11][] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the cell membrane and a more extended, polar form in the aqueous cytoplasm.[1]

-

Flexibility and Rigidity: A balance between flexibility and rigidity is often required.[][] Flexibility can help overcome suboptimal binding geometries, but excessive flexibility can lead to an entropic penalty.[1] Rigidity can pre-organize the PROTAC for optimal binding but may be more synthetically challenging and less forgiving if the imposed conformation is not ideal.[1]

-

Attachment Points (Exit Vectors): The points at which the linker connects to the POI and E3 ligase ligands are crucial.[1][] The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of the primary binding interactions with their respective protein targets.[1][3]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[2] The tables below summarize data illustrating the impact of linker composition and length on degradation performance.

Table 1: Impact of Linker Composition on Degradation Efficacy

| PROTAC Target | Linker Type | DC50 | Dmax (%) | Reference |

|---|---|---|---|---|

| IRAK4 | Flexible (PEG) | <10 nM | >90% | [10] |

| IRAK4 | Short Alkyl Chain | Inactive | <10% | [10] |

| BRD4 | PEG-based | 50-100 nM | ~80% | [2] |

| BRD4 | Rigid (Disubstituted Alkane) | <50 nM | >95% | [2] |

| PI3K/mTOR | C8 Alkyl Chain (GP262) | PI3K: ~15 nM, mTOR: ~20 nM | >90% | [23] |

| PI3K/mTOR | PEG-based | >100 nM | Variable |[23] |

Table 2: Impact of Linker Length on Degradation Efficacy

| PROTAC Target | Linker Composition | Linker Length (atoms) | Degradation Outcome | Reference |

|---|---|---|---|---|

| Estrogen Receptor (ERα) | PEG-based | 12 | Moderate Degradation | [19][24] |

| Estrogen Receptor (ERα) | PEG-based | 16 | Optimal Degradation | [19][24] |

| Estrogen Receptor (ERα) | PEG-based | 20 | Reduced Degradation | [19][24] |

| FLT3 | PEG-based | 4 PEG units | Potent Degradation | [3] |

| FLT3 | PEG-based | 8 PEG units | Decreased Potency | [3] |

| CRABP-II | PEG-based | Short | Selective Degradation | [4] |

| CRABP-I | PEG-based | Long | Shifted Selectivity |[4] |

Experimental Protocols for Linker Evaluation

A systematic evaluation of a PROTAC linker library is essential for identifying optimal candidates. This involves a series of biophysical and cell-based assays.

These biophysical techniques provide direct evidence of ternary complex formation and stability.[17]

-

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified target protein (POI) or E3 ligase onto a sensor chip surface.

-

Analyte Injection 1 (Binary Interaction): Inject the PROTAC molecule at various concentrations over the immobilized protein to measure the binary binding affinity (KD).

-

Analyte Injection 2 (Ternary Interaction): Inject a constant, saturating concentration of the second protein (E3 ligase or POI) mixed with varying concentrations of the PROTAC.

-

Data Analysis: An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the complex's affinity and kinetics, and to assess cooperativity.[17]

-

These cell-based assays are the gold standard for measuring a PROTAC's ability to induce degradation of the target protein.

-

Methodology: Western Blotting

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, like DMSO) for a specified time (e.g., 18-24 hours).[10]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the POI, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection and Quantification: Incubate with a corresponding HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[10]

-

Logical Relationships and Design Principles

The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[6] Understanding the logical relationships between linker properties and PROTAC outcomes is key to this evolution.

Conclusion

The linker is a multifaceted and critical component of any PROTAC, exerting profound influence over its biological activity and therapeutic potential. The continued exploration of "linkerology"—moving from simple, flexible chains to more sophisticated, rigid, and functional designs—is essential for unlocking the next generation of targeted protein degraders.[1][5] By integrating empirical data with rational, structure-guided design and advanced computational modeling, researchers can accelerate the development of PROTACs with improved potency, selectivity, and drug-like properties, ultimately expanding the "druggable" proteome.[6]

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 10. benchchem.com [benchchem.com]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

The Architect's Toolkit: A Technical Guide to the Foundational Principles of PROTAC-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract